(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane
Description
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.2]octane is a chiral bicyclic piperazine derivative characterized by a rigid bicyclo[2.2.2]octane scaffold. This structure incorporates two nitrogen atoms at the 2- and 5-positions, with a benzyl group attached to one nitrogen (N2). The compound’s stereochemistry and rigid framework make it a valuable scaffold in medicinal chemistry, particularly for designing ligands targeting sigma (σ) receptors, which are implicated in cancer and neurological disorders .
Synthesis:
The compound has been synthesized via multicomponent asymmetric reactions under microwave irradiation, achieving a 42% yield with 27% enantiomeric excess (ee). This method represents an advancement over conventional thermal conditions, though optimization is ongoing to improve stereoselectivity . Alternative approaches, such as stereoselective Diels-Alder cycloadditions, have also been explored to construct the bicyclo[2.2.2]octane skeleton, avoiding the need for enantiomer separation .
Properties
IUPAC Name |
(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-6-7-13(15)8-14-12/h1-5,12-14H,6-10H2/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCSYAXRUSXEBM-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1CN2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN([C@@H]1CN2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane typically involves the use of intermediate compounds and specific reaction conditions. One method involves the use of compound II as a raw material, which undergoes a series of reactions to form the desired product . The preparation method includes steps such as cyclization and purification to achieve the final compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
The pharmacological and synthetic relevance of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.2]octane can be contextualized by comparing it to structurally and functionally related compounds.
Structural Analogs with Varying Bicyclic Frameworks
- 7,9-Diazabicyclo[4.2.2]decane Derivatives: These compounds share the goal of rigidifying flexible piperazine-based structures to enhance σ1 receptor affinity. However, the larger bicyclo[4.2.2]decane scaffold exhibits distinct conformational dynamics, leading to differences in binding pocket interactions. For example, cyclohexylmethyl-substituted derivatives of the 2,5-diazabicyclo[2.2.2]octane series showed superior σ1 binding (nanomolar range) compared to the 7,9-diazabicyclo[4.2.2]decane analogs, highlighting the impact of ring size on receptor engagement .
- Bicyclo[2.2.1]heptane Derivatives: Compounds like (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane (CAS 116258-17-4) feature a smaller bicyclic framework.
Substituent Variations on the Bicyclo[2.2.2]octane Scaffold
Modifications at the N2 and N5 positions significantly influence biological activity:
Key Findings :
- The cyclohexylmethyl substituent enhances σ1 affinity by ~30-fold compared to benzyl, likely due to improved hydrophobic interactions with the receptor’s binding pocket .
- BOC-protected derivatives (e.g., CAS 113451-59-5) exhibit negligible σ1 binding, underscoring the necessity of lipophilic N2 substituents for activity .
Biological Activity
(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane, with CAS number 2043068-77-3, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its applications and mechanisms.
- Molecular Formula : C13H18N2
- Molecular Weight : 202.3 g/mol
- CAS Number : 2043068-77-3
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator.
- Receptor Binding : Its structural similarity to known neurotransmitters suggests possible interactions with neurotransmitter receptors, influencing neurological functions.
Antimicrobial Activity
A study highlighted that derivatives of diazabicyclo compounds exhibit notable antibacterial properties against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic processes .
Antitumor Activity
Preliminary investigations suggest that this compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in cancer therapy.
Case Study 1: Antibacterial Efficacy
In a controlled study, the compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potency:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Streptococcus pneumoniae | 18 | 5 |
| Escherichia coli | 12 | 20 |
Case Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated dose-dependent cytotoxicity:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
Research Findings
Recent research has focused on the biosynthetic pathways involving compounds like this compound. A study on fungal prenylated indole alkaloids revealed that enzymes can cleave the bicyclic structure to form new compounds with diverse biological activities . This highlights the importance of understanding the enzymatic modifications that can enhance or alter the biological efficacy of such compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
